4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride
Overview
Description
“4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C12H16ClNO HCl and a molecular weight of 262.18 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 262.18 . The compound should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Research has shown methods for synthesizing derivatives of the 4-[(3-Chlorobenzyl)oxy]piperidine framework, including steps such as elimination reactions, reduction, and bromination. These methods are foundational in creating novel compounds for further biological or pharmacological testing (Cheng De-ju, 2014).
Molecular and Crystal Structures : The crystal and molecular structure of compounds related to 4-[(3-Chlorobenzyl)oxy]piperidine has been explored, providing insights into their geometric configurations, hydrogen bonding, and molecular packing in crystals. Such studies are crucial for understanding the physicochemical properties and potential interaction mechanisms of these compounds (A. Aydın et al., 2011).
Potential Biological Activities
Antagonistic Activities : Certain derivatives synthesized from the base structure of 4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride have been investigated for their potential as CCR5 antagonists, which are relevant in the context of treating various diseases, including those of viral origin. These studies are significant for drug development, showcasing the therapeutic potential of such compounds (H. Bi, 2014).
Chemical Properties and Reactions : The synthesis and characterization of these compounds also highlight their chemical reactivity and the possibility of forming salts or solvates, which could be relevant in developing pharmaceutical formulations. The study of their electrochemical properties and interactions can further elucidate their stability and reactivity under different conditions (Ji Ya-fei, 2011).
Safety and Hazards
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLPHUQIBYXBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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